molecular formula C19H19ClF3N3O B5199046 4-[(3-chlorophenyl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

4-[(3-chlorophenyl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B5199046
M. Wt: 397.8 g/mol
InChI Key: FQAQONQZGIHVEA-UHFFFAOYSA-N
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Description

4-[(3-chlorophenyl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-[(3-chlorophenyl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves a multi-step process. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with N-[2-(trifluoromethyl)phenyl]piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a carboxylating agent, such as phosgene or triphosgene, to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-[(3-chlorophenyl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium azide or potassium thiocyanate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(3-chlorophenyl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new piperazine derivatives with potential biological activities.

    Biology: In biological research, the compound is studied for its antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. It is also explored for its potential role in treating diseases such as cancer and diabetes.

    Industry: In the pharmaceutical industry, the compound is used in the development of new drugs. Its unique chemical structure makes it a valuable candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 4-[(3-chlorophenyl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the growth of microbial cells by interfering with their cell wall synthesis. It binds to key enzymes involved in the biosynthesis of the cell wall, leading to cell lysis and death . Additionally, the compound may interact with other molecular pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

4-[(3-chlorophenyl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide can be compared with other piperazine derivatives, such as:

    N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide: This compound has shown superior antimicrobial activity against certain bacterial strains.

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris. It differs in its therapeutic application and mechanism of action.

    Aripiprazole: An antipsychotic drug that contains a piperazine moiety. It is used to treat schizophrenia and bipolar disorder.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O/c20-15-5-3-4-14(12-15)13-25-8-10-26(11-9-25)18(27)24-17-7-2-1-6-16(17)19(21,22)23/h1-7,12H,8-11,13H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAQONQZGIHVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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